Increased Lipophilicity (ΔLogP +0.9) Relative to Direct N-Cyclohexyl Analog
The target compound exhibits a computed XLogP3-AA value of 3.5, which is 0.9 log units higher than N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide (XLogP3-AA = 2.6). This difference arises from the insertion of the thiazole ring and methylene spacer, which increases the hydrophobic surface area while preserving the hydrogen bond donor count at 1. The elevated lipophilicity is predicted to enhance passive membrane permeability and blood-brain barrier penetration potential, a critical consideration for central nervous system (CNS) target applications [1][2].
| Evidence Dimension | Predicted lipophilicity (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide (CAS 313241-77-9), XLogP3-AA = 2.6 |
| Quantified Difference | ΔXLogP3-AA = +0.9 (35% increase) |
| Conditions | Computed via XLogP3 3.0 algorithm, PubChem 2021.05.07 release |
Why This Matters
For CNS or intracellular target screening, the 0.9 log unit increase in lipophilicity can translate to measurably different cellular uptake and tissue distribution, making this compound a distinct chemical tool relative to its more polar analog.
- [1] PubChem. N-((4-cyclohexylthiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (CAS 2034244-64-7). Computed Property: XLogP3-AA 3.5. PubChem CID 121018842. Accessed 2026-04-29. View Source
- [2] PubChem. N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide (CAS 313241-77-9). Computed Property: XLogP3-AA 2.6. PubChem CID 692311. Accessed 2026-04-29. View Source
